5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a carboxylic acid group and a 4-isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Isobutoxyphenyl Group: The 4-isobutoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an isobutoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the aromatic ring is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid:
4-Isobutylphenylboronic acid: This compound is used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the isobutoxyphenyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)9-19-12-5-3-11(4-6-12)13-7-8-14(16-13)15(17)18/h3-8,10,16H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJHJPAZRSQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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